

# Ibexafungerp drug interactions with strong CYP3A4 inhibitors

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Ibexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Drug Interaction & Management

The table below summarizes the core recommendations for managing the co-administration of **ibexafungerp** with strong CYP3A4 inhibitors.

| Aspect             | Recommendation                                                                                                                         |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Interaction Type   | Increased ibexafungerp exposure (AUC) due to inhibited metabolism [1] [2].                                                             |
| Dosage Adjustment  | <b>Reduce ibexafungerp dose to 150 mg twice daily for one day</b> (total daily dose of 300 mg) [1] [2].                                |
| Concomitant Dosing | No dosage adjustment is warranted with <b>weak or moderate</b> CYP3A4 inhibitors [1] [2].                                              |
| Example Inhibitors | Drugs like <b>ketoconazole</b> and <b>itraconazole</b> are specified as strong CYP3A4 inhibitors that require this adjustment [3] [2]. |

## Pharmacokinetic Data

The following table provides quantitative data on how a strong CYP3A4 inhibitor affects **ibrexafungerp**'s pharmacokinetic profile, supporting the need for dosage reduction.

| Pharmacokinetic Parameter                   | Ibrexafungerp Alone (Fasting)                       | With a Strong CYP3A4 Inhibitor                                        |
|---------------------------------------------|-----------------------------------------------------|-----------------------------------------------------------------------|
| Area Under the Curve (AUC <sub>0-24</sub> ) | 6,832 ng*h/mL (for VVC dosing) [4]                  | Increased exposure (specific multiple not quantified in results) [1]. |
| Maximum Concentration (C <sub>max</sub> )   | 435 ng/mL (for VVC dosing) [4]                      | Information not explicitly provided in results.                       |
| Major Metabolic Pathway                     | Primarily metabolized by the CYP3A4 enzyme [4] [5]. | Metabolism is inhibited, leading to increased systemic exposure.      |

## Clinical Management Protocol

For researchers and clinicians, here is a step-by-step protocol for managing this interaction:

- **Patient Assessment:** Before prescribing **ibrexafungerp**, review the patient's complete medication list to identify any strong CYP3A4 inhibitors.
- **Dosage Calculation:**
  - **Standard Regimen:** 300 mg twice daily for one day (total 600 mg) [1].
  - **Adjusted Regimen with Strong Inhibitor:** 150 mg twice daily for one day (total 300 mg) [1] [2].
- **Administration:** **Ibrexafungerp** can be taken with or without food, and this does not change with the dosage adjustment [1].

## Interaction Mechanism

The diagram below illustrates the metabolic interaction pathway.



Click to download full resolution via product page

## Other Critical Interactions

- **CYP3A4 Inducers:** Avoid co-administration of **ibrexafungerp** with **strong or moderate CYP3A4 inducers** (e.g., rifampin, carbamazepine, St. John's wort). These drugs may significantly reduce **ibrexafungerp** exposure, potentially leading to therapeutic failure [1] [3] [2].
- **Pregnancy Contraindication:** **Ibrexafungerp** is **contraindicated in pregnancy** due to the risk of fetal harm. Verify pregnancy status in females of reproductive potential before initiating therapy [1] [5].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. DailyMed - BREXAFEMME- ibrexafungerp tablet, film coated [dailymed.nlm.nih.gov]
2. Brexafemme (ibrexafungerp) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

3. Brexafemme (Ibexafungerp Tablets): Side Effects, Uses, Dosage, Interactions, Warnings  
[rxlist.com]

4. Ibexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]

5. Ibexafungerp - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ibexafungerp drug interactions with strong CYP3A4 inhibitors].  
Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibexafungerp-drug-interactions-with-strong-cyp3a4-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)